![molecular formula C22H18N2O7 B14209977 1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 917950-38-0](/img/structure/B14209977.png)
1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-nitrophenoxy)benzylallyl ether is an organic compound with the molecular formula C22H18N2O7. It is characterized by the presence of nitro groups and ether linkages, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-nitrophenoxy)benzylallyl ether typically involves the hydrosilylation of 3,5-Bis(4-nitrophenoxy)benzyl allyl ether with hydrosilyl-terminated polydimethylsiloxane (PDMS) using a platinum catalyst . This reaction is followed by hydrogenation reduction of the terminal dinitro groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process involving hydrosilylation and hydrogenation reduction can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-nitrophenoxy)benzylallyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: Hydrogenation reduction of the terminal dinitro groups is a common reaction.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using a platinum catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The reduction of nitro groups leads to the formation of amino derivatives.
Substitution: Nucleophilic substitution can yield various substituted ether derivatives.
Scientific Research Applications
3,5-Bis(4-nitrophenoxy)benzylallyl ether has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-nitrophenoxy)benzylallyl ether involves its interaction with molecular targets through its nitro and ether functional groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of specific reagents.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-aminophenoxy)benzylallyl ether: This compound is similar in structure but contains amino groups instead of nitro groups.
3,5-Bis(4-nitrophenoxy)benzoic acid: Another related compound with a carboxylic acid group instead of an allyl ether linkage.
Properties
CAS No. |
917950-38-0 |
|---|---|
Molecular Formula |
C22H18N2O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1,3-bis(4-nitrophenoxy)-5-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C22H18N2O7/c1-2-11-29-15-16-12-21(30-19-7-3-17(4-8-19)23(25)26)14-22(13-16)31-20-9-5-18(6-10-20)24(27)28/h2-10,12-14H,1,11,15H2 |
InChI Key |
ZCWHWHQXGYOTIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


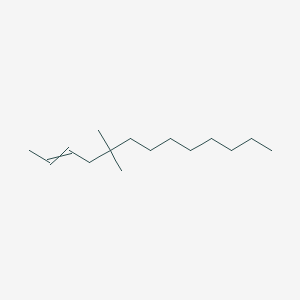
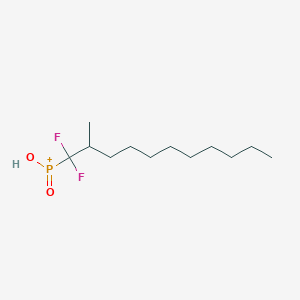
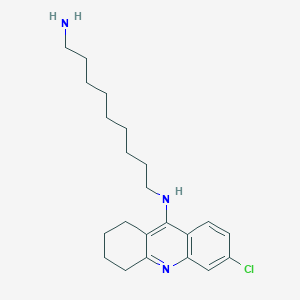

![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
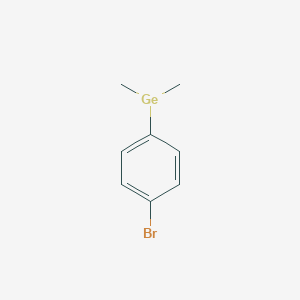

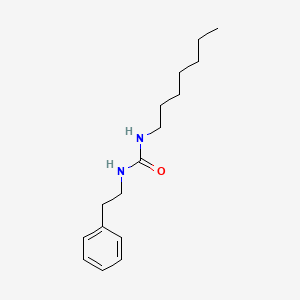
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
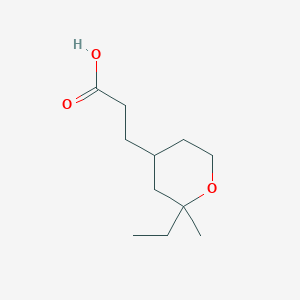
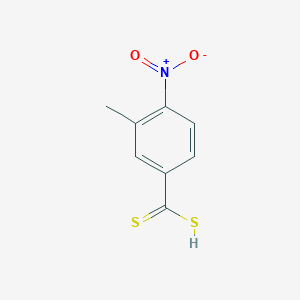
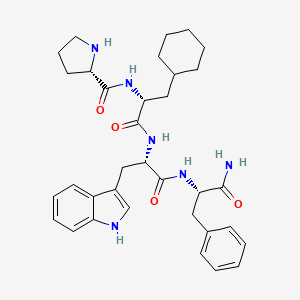
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
